3-(3-amino-1H-pyrazol-1-yl)propan-1-ol
Overview
Description
“3-(3-amino-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C6H11N3O . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring attached to a propanol group. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Scientific Research Applications
Synthesis and Catalysis
Recent studies have developed methods for synthesizing pyrazole derivatives, demonstrating their utility in catalysis and material science. For instance, Prabakaran et al. (2021) synthesized novel chalcone derivatives from 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde, showing potential antioxidant properties supported by in vitro studies and molecular docking (Prabakaran, Manivarman, & Bharanidharan, 2021). Arbačiauskienė et al. (2009) explored the versatility of 1-phenyl-1H-pyrazol-3-ol as a synthon for preparing various substituted pyrazole derivatives, highlighting the scaffold's potential in creating complex molecular structures through Pd-catalyzed cross-coupling reactions (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).
Medicinal Chemistry and Drug Design
In medicinal chemistry, structural modifications of pyrazole-containing compounds have been investigated to improve safety profiles and enhance biological activity. Palmer et al. (2012) conducted modifications on a 3-methoxy-2-aminopyridine compound to reduce its mutagenicity and time-dependent drug-drug interactions, demonstrating the importance of structural adjustments in developing safer drugs (Palmer et al., 2012). Similarly, Baenziger, Durantie, & Mathes (2017) developed an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, showcasing the applicability of pyrazole derivatives in drug development (Baenziger, Durantie, & Mathes, 2017).
Material Science and Polymer Chemistry
In the realm of material science, Zhang et al. (2008) synthesized and characterized nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands, revealing potential applications in the development of coordination compounds with unique structural and functional properties (Zhang, Yin, Dou, Zhou, & She, 2008). Additionally, Aly & El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives, to enhance their thermal stability and biological activity, demonstrating the versatility of pyrazole structures in polymer modification for medical applications (Aly & El-Mohdy, 2015).
Future Directions
The future directions for research on “3-(3-amino-1H-pyrazol-1-yl)propan-1-ol” could include further exploration of its synthesis methods, investigation of its chemical reactivity, and assessment of its potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in the development of new drugs .
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-6-2-4-9(8-6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOGDSNYJYBTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679145 | |
Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-38-8 | |
Record name | 3-Amino-1H-pyrazole-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003011-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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